molecular formula C₁₂H₁₄ClN B1145344 (1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine CAS No. 1175018-74-2

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine

Cat. No. B1145344
M. Wt: 207.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step chemical processes, including the formation of intermediate compounds that can be further modified or used in reactions to produce the desired final product. For example, the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a compound with potential therapeutic applications, demonstrates the complexity and precision required in synthesizing such molecules. This process includes key steps like asymmetric reductive amination, highlighting the intricate techniques used in synthesizing complex molecules (Boggs et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule. This information is crucial for understanding the chemical behavior and potential applications of the compound. For instance, the crystal structure analysis of specific Schiff base compounds sheds light on the importance of intramolecular hydrogen bonding in determining molecular stability and reactivity (Elemike et al., 2018).

Chemical Reactions and Properties

Chemical properties of compounds like (1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine are influenced by their functional groups and molecular structure. These properties dictate the compound's reactivity and the types of chemical reactions it can undergo. The synthesis and reactivity towards carbon monoxide of optically active cyclopalladated imines demonstrate the complex interactions and transformations these molecules can undergo, highlighting the diverse reactivity patterns based on molecular structure (Albert et al., 2007).

Scientific Research Applications

Synthesis and Characterization

  • Efficient Asymmetric Synthesis : An efficient asymmetric synthesis pathway for N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, potentially effective for treating human papillomavirus infections, was developed. Key steps include asymmetric reductive amination, yielding up to 96% diastereo facial selectivity, and the formation of a unique 2-picolinic acid salt of the related amine (Boggs et al., 2007).

  • Chiral Solvating Agents : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been assessed as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids via NMR spectroscopy. These derivatives facilitate efficient differentiation of NMR signals of enantiomeric substrates (Recchimurzo et al., 2020).

  • Tautomerism Studies : Studies on Schiff bases, including the examination of intramolecular hydrogen bonding and tautomerism, have been conducted. For instance, the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine was characterized crystallographically to understand these phenomena (Nazır et al., 2000).

  • Crystal Structure Analysis : The crystal structure of polysubstituted allylic amine, (Z)-1,3-diphenyl-N,2-ditosyl-2,5-hexadiene-1-amine, was determined, revealing Z-fashion configuration and providing insights into molecular conformation (Mei-hua, 2009).

Chemical Properties and Interactions

  • Enaminone Derivatives : Novel lipidic enaminone derivatives from a C18 keto-allenic ester were synthesized, with confirmed E- and Z-configuration of the enaminone system through spectroscopic techniques (Lie Ken Jie & Lau, 2000).

  • Aminyl Radical Complexes : Studies on amino, amido, and aminyl radical complexes, especially those containing chlorido-bridged dimeric and acetonitrile complexes, provided insights into the electronic structure and reactivity of these compounds (Donati et al., 2008).

  • Heterocycle Synthesis : The role of 3-aryl-2-chloropropanal in the synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, showcasing its utility in forming heterocyclic compounds, was explored (Matiychuk et al., 2010).

  • NMR Spectroscopic Analysis : Detailed NMR spectroscopic analysis of compounds like (1S, 1aR, 6aR)-2’, 3’, 6, 6a-tetrahydrospiro cycloprop a indene-1(1aH), 1’- 1H indene was conducted, providing insights into the structure and properties of these molecules (Spiteller et al., 2005).

  • Synthesis of Pyrrole Derivatives : Research into the stereoselective synthesis of indolizidine alkaloids and the Paal-Knorr synthesis for constructing pyrrole rings was advanced, adding to the understanding of complex organic syntheses (Gadzhili et al., 2002).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and appropriate handling and disposal procedures.


Future Directions

This could involve a discussion of areas where further research is needed. This could include potential applications of the compound that have not yet been explored, or questions about its chemistry or biology that remain unanswered.


I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask!


properties

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLXGVLJGYOTNZ-CPWLGJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine

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